Ethyl 2-benzylpiperidine-2-carboxylate
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Overview
Description
Ethyl 2-benzylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is particularly interesting due to its potential therapeutic effects and its use as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzylpiperidine-2-carboxylate typically involves the reaction of benzylamine with ethyl 2-oxo-2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often anhydrous ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-benzylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-benzylpiperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: A stimulant drug with a similar structure but different pharmacological properties.
4-Benzylpiperidine: Another piperidine derivative with distinct biological activities.
Benzylpiperazine: A compound with stimulant effects, often compared to ethyl 2-benzylpiperidine-2-carboxylate due to its structural similarities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic, potentially enhancing its ability to cross biological membranes and interact with target receptors .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-benzylpiperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13/h3-5,8-9,16H,2,6-7,10-12H2,1H3 |
InChI Key |
JNYUQDQJTBQRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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